molecular formula C16H13N3OS2 B5102315 N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide

N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B5102315
M. Wt: 327.4 g/mol
InChI Key: PANVXSQNLMFWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide acts as a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide is an important enzyme involved in the regulation of insulin signaling and glucose metabolism. Inhibition of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide leads to increased insulin sensitivity and improved glucose metabolism. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has several advantages for lab experiments. It is a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which makes it a useful tool for studying the role of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide in insulin signaling and glucose metabolism. It has also been shown to inhibit the growth of cancer cells, which makes it a useful tool for studying cancer biology. However, there are also some limitations to using N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide in lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, it is a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which may have unintended consequences on other signaling pathways.

Future Directions

There are several future directions for research on N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide. One direction is to further investigate its potential therapeutic applications for the treatment of type 2 diabetes and obesity. Another direction is to investigate its potential anti-cancer activity in more detail. Additionally, further research is needed to understand the long-term effects of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide on human health. Finally, more research is needed to understand the potential unintended consequences of inhibiting N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide.

Synthesis Methods

The synthesis of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide involves a multistep process. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The second step involves the reaction of 2-thienyl chloride with 4-amino-2-pyrimidinethiol to form 4-(2-thienyl)-2-pyrimidinethiol. The final step involves the reaction of 4-(2-thienyl)-2-pyrimidinethiol with N-phenylglycine methyl ester to form N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide.

Scientific Research Applications

N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism. Inhibition of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been suggested as a potential therapeutic approach for the treatment of type 2 diabetes and obesity. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has also been studied for its potential anti-cancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-phenyl-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(18-12-5-2-1-3-6-12)11-22-16-17-9-8-13(19-16)14-7-4-10-21-14/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVXSQNLMFWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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